4-Methoxyphenyl 4-propylcyclohexanecarboxylate
Description
Table 1: Molecular Identity Summary
| Property | Value |
|---|---|
| CAS Registry Number | 67589-38-2 |
| Molecular Formula | C17H24O3 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | (4-methoxyphenyl) 4-propylcyclohexane-1-carboxylate |
| SMILES | CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC |
| InChI Key | YOMOGIXKVWWEHG-UHFFFAOYSA-N |
Properties
IUPAC Name |
(4-methoxyphenyl) 4-propylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMOGIXKVWWEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886833 | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67589-38-2 | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Activation of 4-Propylcyclohexanecarboxylic Acid to Acyl Chloride
-
- trans-4-propylcyclohexanecarboxylic acid (0.1 mol)
- Oxalyl chloride (0.13 mol)
- Catalytic amount of dry DMF (0.1 ml)
- Dry dichloromethane as solvent (150 ml)
Procedure:
The acid is stirred in dry dichloromethane at room temperature. Oxalyl chloride is added dropwise with catalytic DMF to facilitate the formation of the acyl chloride intermediate. The mixture is stirred for approximately 5 hours at room temperature. After completion, solvents and excess oxalyl chloride are removed under reduced pressure to yield the acyl chloride as a residue.
Esterification with 4-Methoxyphenol
-
- Acyl chloride residue dissolved in 100 ml dry dichloromethane
- 4-Methoxyphenol (anisole) (0.1 mol)
- Aluminum chloride (AlCl3) (0.11 mol), added portionwise
Procedure:
The acyl chloride solution is cooled to about 10 °C, then anisole is added. Aluminum chloride is added portionwise to catalyze the Friedel-Crafts acylation type reaction forming the ester. The mixture is stirred overnight at room temperature. The reaction is quenched by pouring into ice-water (300 ml), followed by extraction with dichloromethane (3 × 100 ml). The combined organic layers are washed and purified to isolate the ester product.
Reaction Conditions and Optimization
| Step | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|
| Acyl chloride formation | Room temperature | 5 hours | Dry dichloromethane | Use catalytic DMF for activation |
| Esterification with anisole | 10 °C to RT | Overnight | Dry dichloromethane | AlCl3 added portionwise |
| Work-up | Ice-water quench | - | - | Multiple dichloromethane extractions |
Alternative Synthetic Routes and Considerations
Direct Esterification:
Traditional acid-catalyzed esterification of 4-propylcyclohexanecarboxylic acid with 4-methoxyphenol under reflux with strong acid catalysts (e.g., sulfuric acid) is less common due to lower reactivity of phenols and potential side reactions.Use of Coupling Agents:
Employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) can facilitate ester bond formation under milder conditions, avoiding the need for acyl chloride intermediates, although specific literature on this for this compound is limited.Friedel-Crafts Acylation Mechanism:
The method involving AlCl3 suggests a Friedel-Crafts acylation-type mechanism, where the anisole acts as an aromatic nucleophile reacting with the acyl chloride to form the ester. This approach is effective for phenolic esters where direct esterification is challenging.
Purification and Characterization
Purification:
The crude product is purified by repeated extraction and washing steps. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Acid activation | Oxalyl chloride, DMF, dry CH2Cl2, RT, 5 h | Conversion of acid to acyl chloride |
| Esterification | 4-Methoxyphenol, AlCl3, 10 °C to RT, overnight | Formation of ester via Friedel-Crafts acylation |
| Work-up and extraction | Ice-water quench, dichloromethane extraction | Isolation of product |
| Purification | Recrystallization or chromatography | Pure this compound |
Research Findings and Notes
The use of oxalyl chloride with catalytic DMF is a well-established method for activating carboxylic acids to acyl chlorides, which are more reactive toward phenols than the parent acids.
Aluminum chloride acts as a Lewis acid catalyst, promoting the electrophilic aromatic substitution necessary to form the ester bond with anisole.
The reaction conditions (temperature control, stoichiometry) are critical to avoid side reactions such as polyacylation or decomposition.
The described method yields the trans-isomer of 4-propylcyclohexanecarboxylate ester, which is important for consistent physical and chemical properties.
Safety data indicate no special hazard labeling under current regulations, but standard laboratory protective measures (gloves, eye protection, ventilation) are recommended.
Chemical Reactions Analysis
4-Methoxyphenyl 4-propylcyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyphenyl 4-propylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Structure Impact :
- The cyclohexanecarboxylate core in the target compound provides greater conformational rigidity compared to benzoate analogs (e.g., 4-methoxyphenyl 4-propylbenzoate), improving thermal stability in liquid crystal phases .
- Replacing the methoxy group with an ethoxy group (as in trans-4-ethoxyphenyl 4-propylcyclohexanecarboxylate) increases molecular weight and polarizability, leading to redshifted fluorescence emissions (λem ≈ 490–510 nm) in OLED applications .
Substituent Effects :
- The 4-propyl group on the cyclohexane ring enhances hydrophobic interactions, favoring smectic phase formation in liquid crystals .
- Compounds with dual cyclohexane rings (e.g., 4-(trans-4-propylcyclohexyl)phenyl trans-4-propylcyclohexanecarboxylate) exhibit broader mesophase ranges due to increased van der Waals interactions .
Optical Properties :
- Methoxyphenyl-substituted compounds (e.g., the target molecule) demonstrate moderate fluorescence quantum yields (Φ ≈ 0.3–0.4) in dichloromethane, attributed to π→π* transitions delocalized through the ester bridge .
- Derivatives with electron-withdrawing groups (e.g., fluorine) on the aryl ring show reduced emission intensity, whereas methoxy groups enhance fluorescence via resonance donation .
Functional Group Modifications and Bioactivity
While the target compound is primarily studied for material science, related chalcone derivatives with 4-methoxyphenyl groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit potent antioxidant and anti-inflammatory activities .
Biological Activity
4-Methoxyphenyl 4-propylcyclohexanecarboxylate (commonly referred to as 4-M-Pr-Cy) is an organic compound notable for its structural features, including a methoxy group on a phenyl ring and a propyl group attached to a cyclohexanecarboxylate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Molecular Formula : CHO
- Molecular Weight : Approximately 276.37 g/mol
- Solubility : Moderately soluble in organic solvents
Cytochrome P450 Inhibition
Research indicates that 4-M-Pr-Cy exhibits significant inhibitory effects on several cytochrome P450 enzymes, specifically:
- CYP1A2
- CYP2C19
- CYP2C9
- CYP2D6
These enzymes are critical for the metabolism of various drugs, and their inhibition can lead to altered pharmacokinetics of co-administered medications. This property raises concerns regarding potential drug-drug interactions, emphasizing the need for further studies to elucidate the full pharmacological profile of this compound .
While the precise mechanism of action for 4-M-Pr-Cy remains under investigation, its interaction with cytochrome P450 enzymes suggests that it may affect the metabolic pathways of other substances processed by these enzymes. Understanding these interactions is vital for assessing the compound's safety and efficacy in therapeutic applications.
Applications
The biological activity of 4-M-Pr-Cy presents several potential applications:
- Pharmacokinetic Studies : Due to its inhibitory effects on cytochrome P450 enzymes, it could be useful in studying drug interactions and metabolism.
- Medicinal Chemistry : The compound may serve as a lead structure for developing new drugs targeting similar pathways or conditions.
- Liquid Crystal Displays (LCDs) : Its unique structural properties make it suitable for synthesizing liquid crystal monomers used in electronic devices.
Comparative Analysis with Similar Compounds
The following table illustrates how 4-M-Pr-Cy compares with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxyphenyl acetate | CHO | Simpler structure; used as a flavoring agent |
| Phenethyl benzoate | CHO | Contains a phenethyl group; used in fragrances |
| Propyl p-hydroxybenzoate | CHO | Hydroxy group adds polarity; used as a preservative |
This comparison highlights the distinctiveness of 4-M-Pr-Cy due to its complex structure and biological activity, setting it apart from simpler esters and benzoates that do not exhibit such significant interactions with metabolic enzymes.
Case Studies and Research Findings
- Inhibition Studies : A study conducted on the inhibitory effects of various compounds on cytochrome P450 enzymes demonstrated that 4-M-Pr-Cy significantly inhibited CYP1A2 and CYP2D6, which are crucial for metabolizing many common pharmaceuticals. This finding suggests that co-administration of drugs metabolized by these enzymes could lead to increased plasma levels and potential toxicity.
- Safety Profile : While specific hazard data for 4-M-Pr-Cy is limited, compounds with similar functional groups often require careful handling due to potential toxicity. Ongoing research is needed to establish comprehensive safety data for this compound .
Q & A
Q. What are the established synthetic routes for 4-Methoxyphenyl 4-propylcyclohexanecarboxylate?
The compound is synthesized via esterification between 4-propylcyclohexanecarboxylic acid and 4-methoxyphenol. A typical protocol involves using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux in anhydrous, aprotic solvents like toluene or dichloromethane. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization .
Q. How can reaction conditions be optimized for the esterification step?
Key parameters include:
- Temperature : Reflux at 110–120°C to ensure sufficient activation energy.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the phenol oxygen.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates reaction rates by stabilizing intermediates. Post-reaction workup involves quenching with aqueous bicarbonate and extraction with ethyl acetate .
Q. How can researchers resolve contradictions in NMR data arising from conformational isomerism?
Dynamic NMR experiments at variable temperatures (e.g., −40°C to 80°C) can freeze ring-flipping in the cyclohexane moiety, revealing split signals for axial/equatorial protons. Computational modeling (DFT/B3LYP/6-31G(d)) predicts chemical shifts for comparison, while X-ray crystallography provides static conformational data .
Q. What computational strategies predict the compound’s reactivity and electronic properties?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:
- HOMO/LUMO energies : To assess nucleophilic/electrophilic sites.
- Fukui indices : Identify regions prone to electrophilic attack (e.g., methoxy oxygen).
- Thermochemical data : Predict thermodynamic stability of reaction intermediates. Experimental validation via kinetic studies or substituent effects is critical .
Q. How does the steric bulk of the 4-propyl group influence chemical reactivity?
The 4-propyl substituent introduces steric hindrance, slowing nucleophilic substitution at the ester carbonyl. Comparative studies with shorter-chain analogs (e.g., methyl or ethyl) reveal reduced reaction rates in hydrolysis or transesterification. Steric maps generated via molecular mechanics (MMFF94) quantify spatial constraints .
Q. What strategies assess the compound’s potential biological activity?
- In vitro assays : Enzymatic inhibition (e.g., esterases, cytochrome P450) or receptor-binding studies.
- Molecular docking : Aligns the compound with protein active sites (e.g., using AutoDock Vina).
- Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., methoxy vs. hydroxyl groups) to identify pharmacophores .
Methodological Notes
- Data contradiction analysis : Conflicting spectral or reactivity data should be cross-validated with computational models (DFT) and alternative characterization methods (e.g., X-ray vs. NMR) .
- Experimental design : Use fractional factorial designs to optimize multi-variable synthesis parameters (e.g., solvent, catalyst, temperature) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
